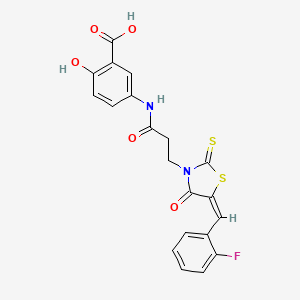

![molecular formula C22H20FN5O3 B2692889 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide CAS No. 1171349-31-7](/img/structure/B2692889.png)

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

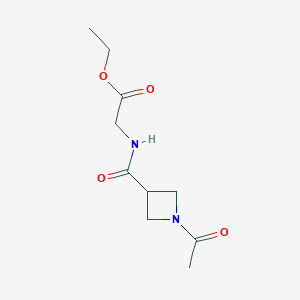

The molecular formula of the compound is C22H20FN5O3. It contains several functional groups, including a pyridazinyl ring, a piperidine ring, a carboxamide group, a fluorophenyl group, and a nitrophenyl group.Physical And Chemical Properties Analysis

The molecular weight of the compound is 421.432. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available.Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to the one have been synthesized and evaluated for their potential in treating various diseases. For instance, tricyclic compounds structurally related to nevirapine have been screened for their inhibitory potency against human immunodeficiency virus type 1 reverse transcriptase. The influence of substitution patterns on their inhibitory potency highlights the importance of chemical structure modifications in enhancing therapeutic efficacy (Heinisch et al., 1996).

Antiviral and Antibacterial Properties

Research into compounds with similar structures has shown promising antiviral and antibacterial properties. For example, derivatives of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, have demonstrated broad and potent in vitro antibacterial activity. This study underscores the potential of such compounds in developing new antibacterial agents, with variations in substituents at specific positions significantly affecting their activity (Matsumoto et al., 1984).

Cancer Research

The exploration of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors. This class of compounds, through structural modification at specific positions, showed excellent in vivo efficacy and favorable pharmacokinetic profiles, suggesting their potential in cancer treatment (Schroeder et al., 2009).

Neurological Disorders

Compounds bearing a fluoropyridinyl moiety have been investigated for their affinity towards 5-HT1A receptors, indicating their potential application in neuropsychiatric disorder treatments. Cyclohexanecarboxamide derivatives, in particular, have been identified as reversible, selective, and high-affinity antagonists, offering insights into the development of new PET radioligands for in vivo quantification of 5-HT1A receptors (García et al., 2014).

Molecular Hybridization and Tuberculosis

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized through molecular hybridization, showing activity against Mycobacterium tuberculosis. This research demonstrates the role of molecular hybridization in drug discovery, especially in developing treatments for tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O3/c23-17-7-5-15(6-8-17)18-9-10-21(26-25-18)27-13-11-16(12-14-27)22(29)24-19-3-1-2-4-20(19)28(30)31/h1-10,16H,11-14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYSVEXGGAMRAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=NN=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2692807.png)

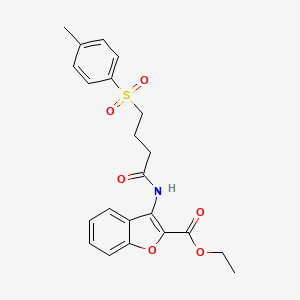

![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)

![(1-Methylpyrazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2692821.png)

![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)

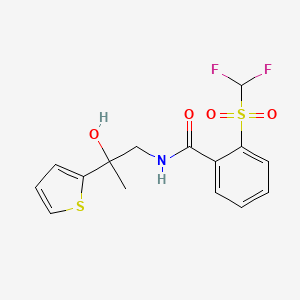

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)

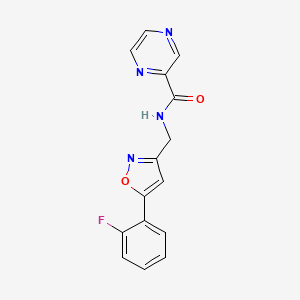

![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)